![molecular formula C15H29NO B12641053 N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine CAS No. 920280-79-1](/img/structure/B12641053.png)
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound is characterized by the presence of two cyclohexane rings, one of which is substituted with a propan-2-yl group and an amine group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanol with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-[(propan-2-yl)oxy]cyclohexanol.
Amination: The intermediate 4-[(propan-2-yl)oxy]cyclohexanol is then subjected to amination using cyclohexylamine under reflux conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Secondary and tertiary amines.
Applications De Recherche Scientifique
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexylcyclohexanamine: Similar structure but lacks the propan-2-yl group.
N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Cyclohexylcyclohexanamine: Similar structure but with different substitution patterns.
Uniqueness
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other cyclohexylamines and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
920280-79-1 |
|---|---|
Formule moléculaire |
C15H29NO |
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
N-cyclohexyl-4-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C15H29NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h12-16H,3-11H2,1-2H3 |
Clé InChI |
HXBHURXSXGFWAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


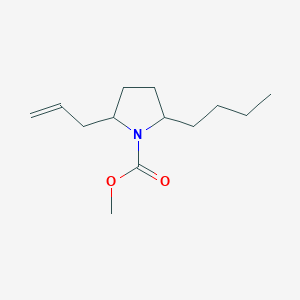

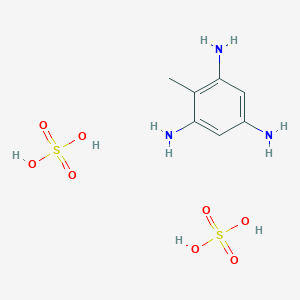
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
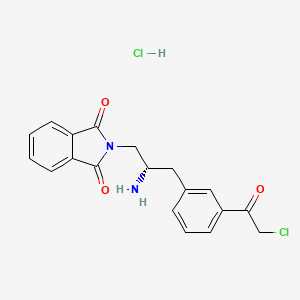
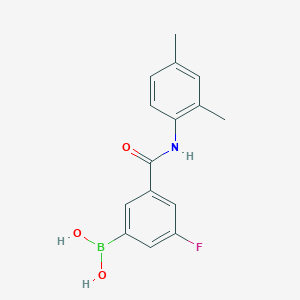
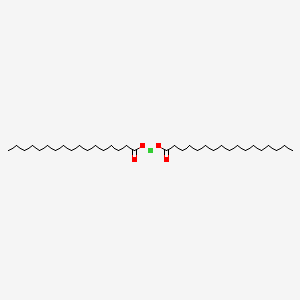
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
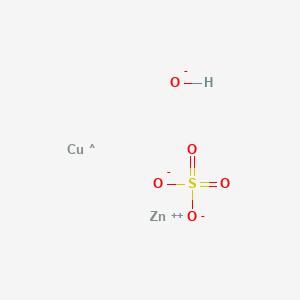
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

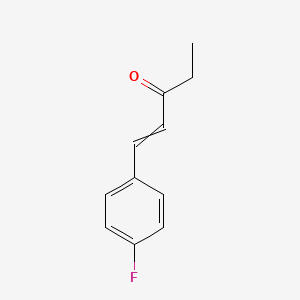
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
